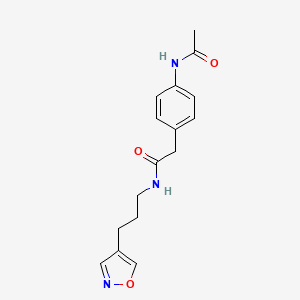

(3-Nitropyridin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

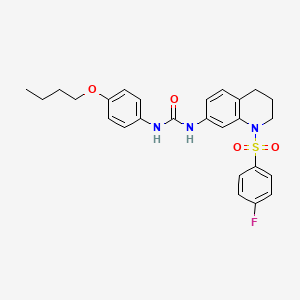

“(3-Nitropyridin-2-yl)methanamine” is an organic chemical compound that belongs to the pyridine family. It has a CAS Number of 1824097-41-7 and a molecular weight of 153.14 .

Chemical Reactions Analysis

3-Nitropyridine, a related compound, has been reported to react with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Additionally, 3-nitropyridine has been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (3-Nitropyridin-2-yl)methanamine, focusing on six unique fields:

Pharmaceutical Intermediates

(3-Nitropyridin-2-yl)methanamine is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development. For instance, it can be involved in the synthesis of anti-inflammatory, anti-cancer, and anti-microbial agents .

Catalysis

This compound plays a significant role in catalysis, particularly in the field of transition metal catalysis. It can act as a ligand, coordinating with metals to form complexes that catalyze various chemical reactions. These reactions are crucial in the synthesis of fine chemicals and pharmaceuticals .

Organic Synthesis

In organic synthesis, (3-Nitropyridin-2-yl)methanamine is used to introduce the pyridine moiety into target molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Its nitro group also provides a handle for further functionalization, making it a versatile building block .

Material Science

The compound is explored for its potential in material science, particularly in the development of novel polymers and materials with specific properties. Its incorporation into polymer backbones can impart unique electronic, optical, or mechanical properties, making it valuable in the design of advanced materials .

Coordination Chemistry

In coordination chemistry, (3-Nitropyridin-2-yl)methanamine is used to form coordination complexes with various metals. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity. They are studied for applications in sensors, catalysis, and as functional materials .

Biological Studies

The biological activity of (3-Nitropyridin-2-yl)methanamine is also a subject of research. Studies have shown that it can interact with biological targets, making it a candidate for the development of new therapeutic agents. Its interactions with enzymes, receptors, and other biomolecules are explored to understand its potential in medicine .

Propriétés

IUPAC Name |

(3-nitropyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBGBEXZUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitropyridin-2-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)

![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)